molecular formula C16H11Br2N B12657056 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline CAS No. 28164-46-7

2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline

Cat. No.: B12657056
CAS No.: 28164-46-7
M. Wt: 377.07 g/mol
InChI Key: MRFOAGKTFFYICJ-KPKJPENVSA-N
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Description

2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound with the molecular formula C16H11Br2N. This compound is characterized by the presence of two bromine atoms and an indene moiety attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline typically involves the bromination of 4-(1H-inden-1-ylidenemethyl)aniline. One common method includes the use of bromine or bromide-bromate salts in an aqueous acidic medium. The reaction is carried out at ambient conditions, and the product is purified through filtration and washing with water .

Industrial Production Methods

In industrial settings, the production of this compound may involve a similar bromination process, but on a larger scale. The use of bromide-bromate salts in an aqueous acidic medium is preferred due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(trifluoromethyl)aniline
  • 2,6-Dibromo-4-(trifluoromethoxy)aniline
  • 2,6-Dibromo-4-nitroaniline

Uniqueness

Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial purposes .

Properties

CAS No.

28164-46-7

Molecular Formula

C16H11Br2N

Molecular Weight

377.07 g/mol

IUPAC Name

2,6-dibromo-4-[(E)-inden-1-ylidenemethyl]aniline

InChI

InChI=1S/C16H11Br2N/c17-14-8-10(9-15(18)16(14)19)7-12-6-5-11-3-1-2-4-13(11)12/h1-9H,19H2/b12-7+

InChI Key

MRFOAGKTFFYICJ-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C=C/C2=C\C3=CC(=C(C(=C3)Br)N)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC2=CC3=CC(=C(C(=C3)Br)N)Br

Origin of Product

United States

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